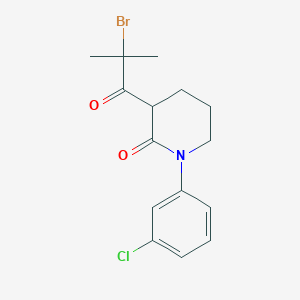![molecular formula C12H26N2O B13246814 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol](/img/structure/B13246814.png)
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol is an organic compound with the molecular formula C12H26N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the reductive amination of 4-piperidone with 4-aminobutylamine, followed by reduction with a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.
科学的研究の応用
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[1-(4-Aminobutyl)piperidin-4-yl]ethanol
- 2-[1-(4-Aminobutyl)piperidin-4-yl]methanol
- 2-[1-(4-Aminobutyl)piperidin-4-yl]butanol
Uniqueness
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and an amino group. These functional groups allow for a wide range of chemical reactions and interactions, making the compound versatile for various applications.
特性
分子式 |
C12H26N2O |
|---|---|
分子量 |
214.35 g/mol |
IUPAC名 |
2-[1-(4-aminobutyl)piperidin-4-yl]propan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-11(10-15)12-4-8-14(9-5-12)7-3-2-6-13/h11-12,15H,2-10,13H2,1H3 |
InChIキー |
DZCRLRIXXMTCRQ-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C1CCN(CC1)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


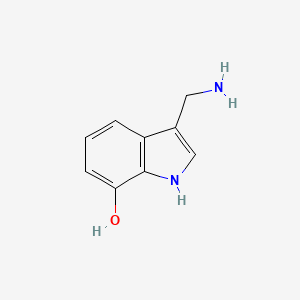

amine](/img/structure/B13246748.png)
![8-Methyl-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B13246757.png)

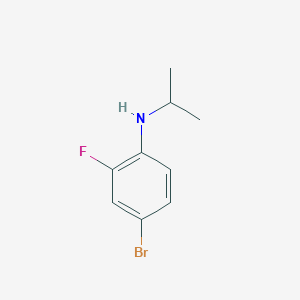
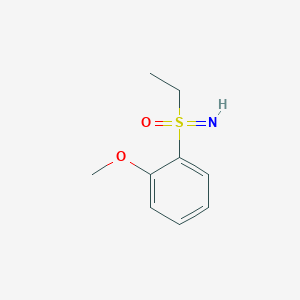
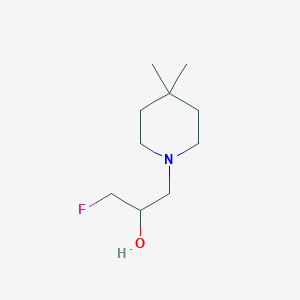


![2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid](/img/structure/B13246796.png)
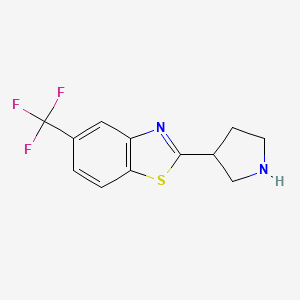
amine](/img/structure/B13246799.png)
